molecular formula C20H27FN6O2S B4481055 4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

Cat. No.: B4481055
M. Wt: 434.5 g/mol
InChI Key: NTEUENPEQXDYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and fluorobenzenesulfonyl groups

Preparation Methods

The synthesis of 4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine typically involves multiple steps. One common route includes the reaction of 3-fluorobenzenesulfonyl chloride with piperazine to form 4-(3-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with 2-methyl-6-chloropyrimidine in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfone, amine, and substituted derivatives.

Scientific Research Applications

4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine can be compared with similar compounds, such as:

    4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyridazine: This compound has a similar structure but features a phenyl group instead of a methyl group on the pyrimidine ring.

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: This compound has a similar piperazine substitution but differs in the core structure and functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN6O2S/c1-16-22-19(25-8-6-24(2)7-9-25)15-20(23-16)26-10-12-27(13-11-26)30(28,29)18-5-3-4-17(21)14-18/h3-5,14-15H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEUENPEQXDYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.